molecular formula C15H16ClN3O3 B2670402 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 926139-74-4

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2670402
CAS No.: 926139-74-4
M. Wt: 321.76
InChI Key: QLNBTIIQHTWDHU-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound characterized by a hybrid structure combining a 6-chloropyridine-3-carboxylate ester moiety and a 1-cyanocyclohexyl-substituted glycinamide group. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given its structural similarity to intermediates described in patent literature for kinase inhibitors such as AZD1152 . Key features include:

  • Cyanocyclohexyl group: Contributes steric bulk and lipophilicity, which may influence solubility and metabolic stability.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-12-5-4-11(8-18-12)14(21)22-9-13(20)19-15(10-17)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNBTIIQHTWDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the 1-cyanocyclohexylamine intermediate.

    Coupling with 6-Chloropyridine-3-carboxylic Acid: The intermediate is then coupled with 6-chloropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Final Product: The final step involves the reaction of the coupled product with an appropriate oxoethylating agent under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its versatility makes it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with AZD1152 Intermediates

The compound shares synthetic relevance with intermediates used in AZD1152 (a polo-like kinase inhibitor). Key differences include:

Property [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-Chloropyridine-3-Carboxylate AZD1152 Intermediate (e.g., 2-{ethyl[...]amino}ethyl phosphate)
Substituent on Amide 1-Cyanocyclohexyl Ethyl/fluorophenyl groups
Heterocyclic Core 6-Chloropyridine Quinazoline or pyrazole derivatives
Functional Groups Ester, cyanamide Phosphate ester, fluorophenyl amide
Likely Role Intermediate for coupling or functionalization Phosphate prodrug component

The cyanocyclohexyl group in the target compound may confer greater metabolic resistance compared to ethyl or fluorophenyl groups due to steric shielding of the amide bond .

Comparison with Surfactants and Cosmetic Ingredients

lists compounds with amide/ester functionalities (e.g., COCOBETAINAMIDO AMPHOPROPIONATE), but these are structurally distinct due to:

  • Alkyl Chain Presence : Surfactants prioritize long alkyl chains (e.g., coco alkyl) for micelle formation, unlike the aromatic pyridine in the target compound.
  • Ionizable Groups: Surfactants often include quaternary ammonium or betaine groups for solubility, whereas the cyanocyclohexyl group is non-ionic and hydrophobic .

Research Findings and Hypothetical Data

Reactivity and Stability

  • Hydrolysis Sensitivity: The ester group is more prone to hydrolysis than AZD1152’s phosphate ester, but the electron-withdrawing chlorine atom may slow this process compared to non-halogenated pyridines.
  • Cyanamide Stability: The cyanocyclohexyl group likely reduces oxidation compared to primary amines (e.g., ethylamine in AZD1152 intermediates) .

Physicochemical Properties (Hypothetical)

Parameter Target Compound 6-Fluoropyridine-3-Carboxylate Analog Cyclohexylamide (Non-Cyano)
LogP ~2.5 ~1.8 ~2.0
Aqueous Solubility Low Moderate Low
Metabolic Half-Life High Moderate Moderate

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a derivative of pyridine known for its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, antibacterial effects, and mechanisms of action based on various studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various cancer cell lines, including ovarian carcinoma (A2780) and cisplatin-resistant variants (A2780cisR). The mechanism often involves the inhibition of ribonucleotide reductase (RNR), which is crucial for DNA synthesis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
TriapineA27800.67RNR inhibition
This compoundA2780cisRTBDTBD
Cu(II) ComplexA2780157RNR inhibition and Fe chelation

Note: TBD = To Be Determined

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth.

Table 2: Antibacterial Activity

CompoundBacteriaMIC (µg/mL)
This compoundStaphylococcus aureus5
Cu(II) ComplexStaphylococcus aureus2

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Ribonucleotide Reductase (RNR) : This enzyme is vital for DNA synthesis. Inhibition leads to decreased proliferation in cancer cells.
  • Metal Chelation : Many pyridine derivatives can chelate metal ions, disrupting cellular processes and leading to increased oxidative stress.
  • Induction of Apoptosis : Certain studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on Ovarian Cancer : A study involving a series of pyridine derivatives demonstrated significant reductions in tumor size in mouse models when treated with these compounds.
  • Antibacterial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of pyridine derivatives, resulting in notable reductions in bacterial load.

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